molecular formula C8H4F3NO B051966 4-Hydroxy-3-(trifluoromethyl)benzonitrile CAS No. 124811-71-8

4-Hydroxy-3-(trifluoromethyl)benzonitrile

Cat. No. B051966
M. Wt: 187.12 g/mol
InChI Key: QXIFYONUKBXFTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile and related compounds involves various chemical strategies. One approach includes the rational design and synthesis of nonsteroidal androgen receptor antagonists for dermatological indications, highlighting the compound's potential in medicinal chemistry (J. Li et al., 2008). Another method describes the use of 4-(Trifluoromethyl)benzonitrile as a novel electrolyte additive for lithium-ion batteries, indicating its utility in enhancing cyclic stability and capacity retention (Wenna Huang et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of 4-(Trifluoromethyl)benzonitrile reveal that at low temperatures, molecules are linked together through hydrogen bonds forming a two-dimensional network. This structure is slightly deformed due to electronegative groups attached to the aromatic ring (S. Boitsov et al., 2002).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 4-Hydroxy-3-(trifluoromethyl)benzonitrile includes its involvement in electrogenerated base-promoted synthesis, demonstrating its versatility in forming novel compounds through environmentally friendly methods (E. Goodarzi & B. Mirza, 2020). Additionally, its role in (3 + 2) cycloaddition reactions for synthesizing functionalized benzo-fused heterocycles shows the impact of the trifluoromethyl group on reaction regioselectivity (Takashi Ikawa et al., 2015).

Physical Properties Analysis

The physical properties, including the liquid-crystalline behavior of dissymmetric molecules like 4-Hydroxy-3-(trifluoromethyl)benzonitrile derivatives, have been explored. These studies reveal notable smectic properties and the roles of fluorophilic and polar interactions in molecular arrangements (Meili Duan et al., 1999).

Chemical Properties Analysis

Investigations into the chemical properties include studies on the synthesis, click reaction, and DFT computational analyses of derivatives, highlighting the compound's reactivity and potential applications in chemistry (M. A. Hasan & Mona A. Shalaby, 2016). Another study demonstrates the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for pharmaceutical applications, showcasing a practical and environmentally friendly method (Zhang Tong-bin, 2012).

Scientific Research Applications

Application 1: Intermediate in Organic Syntheses

  • Summary of the Application : 4-Hydroxy-3-(trifluoromethyl)benzonitrile is used as an intermediate in various organic syntheses .

Application 2: Electrolyte Additive for Lithium Nickel Manganese Oxide Cathode of High Voltage Lithium Ion Battery

  • Summary of the Application : 4-Hydroxy-3-(trifluoromethyl)benzonitrile is used as a novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery . It is oxidized preferably to carbonate solvents forming a low-impedance protective film .
  • Methods of Application or Experimental Procedures : The compound is added to the electrolyte of a lithium ion battery. It is then oxidized to form a protective film on the cathode .
  • Results or Outcomes : The formation of the protective film can improve the performance and lifespan of the battery .

Future Directions

4-Hydroxy-3-(trifluoromethyl)benzonitrile has potential applications as an electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery . Its ability to form a low-impedance protective film could improve the performance and safety of these batteries .

properties

IUPAC Name

4-hydroxy-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIFYONUKBXFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382471
Record name 4-hydroxy-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-(trifluoromethyl)benzonitrile

CAS RN

124811-71-8
Record name 4-hydroxy-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124811-71-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Pletz, C Koeberl, M Fuchs, O Steiner… - European Journal of …, 2019 - Wiley Online Library
Fluorination and trifluoromethylation are indispensable tools in the preparation of modern pharmaceuticals and APIs. Herein we present a concept for the introduction of a trifluoromethyl …

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